molecular formula C21H21NO2S B11341020 3-ethoxy-N-(4-methylphenyl)-N-(thiophen-2-ylmethyl)benzamide

3-ethoxy-N-(4-methylphenyl)-N-(thiophen-2-ylmethyl)benzamide

Cat. No.: B11341020
M. Wt: 351.5 g/mol
InChI Key: HMHQYKCKBBGZRL-UHFFFAOYSA-N
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Description

3-ETHOXY-N-(4-METHYLPHENYL)-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE is an organic compound that belongs to the class of benzamides Benzamides are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ETHOXY-N-(4-METHYLPHENYL)-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE typically involves the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting benzoic acid with an appropriate amine under dehydrating conditions.

    Introduction of the Ethoxy Group: The ethoxy group can be introduced via an etherification reaction, where an ethyl halide reacts with a hydroxyl group on the benzamide.

    Attachment of the Methylphenyl Group: The methylphenyl group can be attached through a Friedel-Crafts alkylation reaction.

    Incorporation of the Thiophen-2-ylmethyl Group: The thiophen-2-ylmethyl group can be introduced via a nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and pressures to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiophen-2-ylmethyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions may target the carbonyl group of the benzamide, potentially converting it to an amine.

    Substitution: The ethoxy group and the methylphenyl group may participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles or electrophiles can facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides, sulfones, or other oxidized derivatives.

    Reduction: Amines or other reduced forms of the compound.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe or ligand in biochemical assays.

    Medicine: Potential therapeutic agent for various diseases, subject to further research.

    Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. Potential pathways may involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological processes. Detailed studies, such as molecular docking and in vitro assays, would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

    N-(4-METHYLPHENYL)-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE: Lacks the ethoxy group.

    3-ETHOXY-N-(PHENYL)-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE: Lacks the methyl group on the phenyl ring.

    3-ETHOXY-N-(4-METHYLPHENYL)-N-(PHENYL)BENZAMIDE: Lacks the thiophen-2-ylmethyl group.

Uniqueness

The presence of the ethoxy group, methylphenyl group, and thiophen-2-ylmethyl group in 3-ETHOXY-N-(4-METHYLPHENYL)-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE may confer unique chemical properties, such as increased lipophilicity, altered electronic distribution, and potential for specific biological interactions.

Properties

Molecular Formula

C21H21NO2S

Molecular Weight

351.5 g/mol

IUPAC Name

3-ethoxy-N-(4-methylphenyl)-N-(thiophen-2-ylmethyl)benzamide

InChI

InChI=1S/C21H21NO2S/c1-3-24-19-7-4-6-17(14-19)21(23)22(15-20-8-5-13-25-20)18-11-9-16(2)10-12-18/h4-14H,3,15H2,1-2H3

InChI Key

HMHQYKCKBBGZRL-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1)C(=O)N(CC2=CC=CS2)C3=CC=C(C=C3)C

Origin of Product

United States

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